(4-chlorophenyl)[4-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone
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Overview
Description
1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a piperazine ring substituted with a 4-chlorobenzoyl group and a pyrrolo[2,3-d]pyrimidine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the acylation of the piperazine nitrogen with 4-chlorobenzoyl chloride under basic conditions .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) for hydrogenation and sodium bicarbonate (NaHCO₃) for neutralization are commonly used .
Chemical Reactions Analysis
1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, using reagents such as sodium hydride (NaH) or alkyl halides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases or enzymes, thereby modulating signaling pathways within cells. The compound’s structure allows it to bind to active sites of target proteins, inhibiting their function and leading to downstream biological effects such as apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar compounds to 1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE include other pyrrolo[2,3-d]pyrimidine derivatives and piperazine-containing molecules. These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties . For example:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrimidine derivatives: Widely studied for their diverse biological activities, including antimicrobial and anticancer effects.
The uniqueness of 1-(4-CHLOROBENZOYL)-4-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C29H24ClN5O |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C29H24ClN5O/c30-23-13-11-22(12-14-23)29(36)34-17-15-33(16-18-34)27-26-25(21-7-3-1-4-8-21)19-35(28(26)32-20-31-27)24-9-5-2-6-10-24/h1-14,19-20H,15-18H2 |
InChI Key |
MSFIVPZSZQIGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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